Cas no 1575-46-8 (3,4-Dimethyl-2(5H)-furanone)

3,4-Dimethyl-2(5H)-furanone is a cyclic ester (lactone) with a molecular formula of C6H8O2. This compound is characterized by its five-membered furanone ring structure, substituted with methyl groups at the 3 and 4 positions. It is commonly utilized as an intermediate in organic synthesis, particularly in the production of flavor and fragrance compounds due to its lactonic functionality. The compound exhibits moderate stability under standard conditions and is soluble in many organic solvents. Its structural features make it a versatile building block for heterocyclic chemistry, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. Proper handling and storage are recommended to maintain its integrity.
3,4-Dimethyl-2(5H)-furanone structure
3,4-Dimethyl-2(5H)-furanone structure
Product Name:3,4-Dimethyl-2(5H)-furanone
CAS No:1575-46-8
MF:C6H8O2
MW:112.126522064209
CID:231774
PubChem ID:338812
Update Time:2025-08-05

3,4-Dimethyl-2(5H)-furanone Chemical and Physical Properties

Names and Identifiers

    • 2(5H)-Furanone,3,4-dimethyl-
    • 3,4-Dimethyl-2,5-dihydrofuran-2-one
    • 3,4-Dimethyl-2(5H)-furanone
    • 3,4-dimethyl-2H-furan-5-one
    • 3,4-Dimethyl-2-butenolide
    • 3,4-Dimethyl-2(5H)-furanone #
    • 2,3-dimethylbut-2-enolide
    • 1575-46-8
    • SCHEMBL981116
    • DTXSID80320672
    • QHQDWCHELGHSTO-UHFFFAOYSA-N
    • 2,3-Dimethyl-4-hydroxy-2-butenoic lactone
    • NSC362902
    • AM20080413
    • 3,4-dimethyl-5H-furan-2-one
    • NSC-362902
    • 3,4-Dimethylfuran-2(5H)-one
    • Inchi: 1S/C6H8O2/c1-4-3-8-6(7)5(4)2/h3H2,1-2H3
    • InChI Key: QHQDWCHELGHSTO-UHFFFAOYSA-N
    • SMILES: O1C(C(C)=C(C)C1)=O

Computed Properties

  • Exact Mass: 112.05244
  • Monoisotopic Mass: 112.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3
  • LogP: 0.87960

3,4-Dimethyl-2(5H)-furanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D477765-50mg
3,4-Dimethyl-2(5H)-furanone
1575-46-8
50mg
$ 230.00 2023-09-07
TRC
D477765-250mg
3,4-Dimethyl-2(5H)-furanone
1575-46-8
250mg
$ 666.00 2023-09-07
TRC
D477765-1g
3,4-Dimethyl-2(5H)-furanone
1575-46-8
1g
$ 1995.00 2023-09-07
TRC
D477765-1000mg
3,4-Dimethyl-2(5H)-furanone
1575-46-8
1g
$1992.00 2023-05-18

Additional information on 3,4-Dimethyl-2(5H)-furanone

3,4-Dimethyl-2(5H)-furanone (CAS No. 1575-46-8): A Versatile Flavor and Fragrance Compound

3,4-Dimethyl-2(5H)-furanone (CAS No. 1575-46-8), also known as 3,4-dimethyl-γ-butyrolactone, is a naturally occurring and synthetically produced organic compound. This furanone derivative is widely recognized for its unique caramel-like and fruity aroma, making it a valuable ingredient in the flavor and fragrance industry. Its molecular formula, C6H8O2, and structural features contribute to its diverse applications, ranging from food additives to cosmetic formulations.

The growing demand for natural and synthetic flavor enhancers has placed compounds like 3,4-Dimethyl-2(5H)-furanone in the spotlight. Consumers are increasingly interested in clean-label products, and this compound’s ability to mimic natural flavors aligns with market trends. Searches for "natural flavor alternatives" and "sustainable fragrance ingredients" have surged, reflecting a shift toward eco-conscious choices. Researchers and manufacturers are exploring its potential in plant-based meat alternatives and vegan-friendly flavorings, addressing the rising popularity of flexitarian diets.

From a chemical perspective, 3,4-Dimethyl-2(5H)-furanone belongs to the γ-lactone family, characterized by a five-membered ring structure with an ester functional group. This configuration is responsible for its thermal stability and compatibility with high-temperature processing, such as baking and roasting applications. Its low odor threshold ensures that even trace amounts can significantly impact sensory profiles, making it a cost-effective choice for flavor modulation.

In the cosmetics industry, this compound is valued for its sweet, woody undertones, often incorporated into perfumes and body care products. Recent studies highlight its role in green chemistry, where biodegradable and non-toxic ingredients are prioritized. Keywords like "safe synthetic fragrances" and "non-irritating cosmetic additives" frequently appear in user queries, underscoring the demand for safer alternatives.

Beyond its sensory attributes, 3,4-Dimethyl-2(5H)-furanone has garnered attention in pharmaceutical research. Preliminary studies suggest its potential as a bioactive intermediate in drug synthesis, though further clinical validation is needed. The compound’s chiral centers also make it a candidate for asymmetric catalysis, a hot topic in organic chemistry forums and academic discussions.

For manufacturers, optimizing the synthesis of 3,4-Dimethyl-2(5H)-furanone remains a focus. Methods such as microwave-assisted reactions and enzymatic catalysis are being explored to improve yield and sustainability. These innovations align with the broader industry push toward energy-efficient production, a subject frequently searched by professionals in chemical engineering.

In summary, 3,4-Dimethyl-2(5H)-furanone (CAS No. 1575-46-8) is a multifaceted compound bridging flavor science, fragrance design, and industrial applications. Its adaptability to evolving consumer preferences and technological advancements ensures its relevance in a competitive market. As research continues, this furanone derivative may unlock even more innovative uses, solidifying its position as a cornerstone of modern functional chemistry.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.